5-Methoxyisophthalic acid
Overview
Description
5-Methoxyisophthalic acid is a derivative of isophthalic acid where a methoxy group is substituted at the 5-position of the benzene ring. This compound serves as a versatile ligand in coordination chemistry, often leading to the formation of various coordination polymers with interesting structural and functional properties.
Synthesis Analysis
The synthesis of derivatives of 5-methoxyisophthalic acid and related compounds has been explored in several studies. For instance, a method for synthesizing 3-alkyl-8-hydroxy/methoxyisocoumarins from phthalides has been described, which involves acid-catalyzed reactions and provides a route to modify the functionalization on the aromatic rings . Additionally, coordination polymers incorporating 5-methoxyisophthalate have been synthesized using hydrothermal reactions with copper salts and dipyridyl co-ligands, resulting in a variety of structures with different magnetic properties .
Molecular Structure Analysis
The molecular structures of coordination polymers based on 5-methoxyisophthalate have been extensively studied. For example, a series of zinc(II) coordination polymers have been synthesized, displaying different types of entanglements and topologies influenced by the presence of 5-methoxyisophthalate and flexible N-donor ancillary ligands . The structural diversity of these polymers is significant, ranging from 2D layers to 3D networks with varying degrees of interpenetration and polythreading.
Chemical Reactions Analysis
5-Methoxyisophthalic acid participates in various chemical reactions, primarily as a ligand forming coordination polymers with different metals. These reactions often lead to materials with interesting magnetic , catalytic , and luminescent properties . The choice of metal ions and co-ligands can significantly influence the resulting polymer's structure and properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of materials derived from 5-methoxyisophthalic acid are diverse due to the variety of possible coordination polymers that can be synthesized. For instance, the magnetic properties of copper(II) 5-methoxyisophthalate coordination polymers have been studied, revealing weak antiferromagnetic interactions in some cases and strong antiferromagnetic interactions in others, depending on the bridging carboxylato bridges . Furthermore, the luminescent properties of zinc(II) coordination polymers based on 5-methoxyisophthalate have been investigated, showing potential for applications in luminescent materials .
Scientific Research Applications
Coordination Polymers and Structures
5-Methoxyisophthalic acid (MeO-H2ip) plays a crucial role in the synthesis of coordination polymers. For instance, MeO-H2ip was used in hydrothermal reactions with other substances like 1,3-di(4-pyridyl)propane and metal nitrates to produce coordination polymers with potential applications in luminescence and magnetic properties (Li, Ma, & Xu, 2013). These polymers exhibit stable frameworks and interesting structural features, such as 2-D layers and 3-D networks, which could be significant in various scientific fields.
Mesophase Characterization in Liquid Crystals
5-Methoxyisophthalic acid derivatives are instrumental in the synthesis of bent-core compounds that exhibit unique mesophases. Research on these compounds reveals that they can form polar antiferroelectric smectic C phases, and their structural modifications can induce different mesophase behaviors (Umadevi, Radhika, & Sadashiva, 2006). Such findings are valuable for advancing our understanding of liquid crystal technology and its applications.
Luminescence Properties in Coordination Polymers
The use of 5-Methoxyisophthalic acid in coordination polymers with metals like Cd(II) and Zn(II) reveals interesting luminescence properties. These properties could be explored for potential applications in materials science and lighting technology (Liu & Shang, 2022).
Anti-Amyloid Aggregation Activity
A derivative of 5-Methoxyisophthalic acid, isolated from Talaromyces flavus, showed significant anti-Aβ42 aggregation activity. This finding suggests potential therapeutic applications in diseases characterized by amyloid aggregation, such as Alzheimer’s disease (He et al., 2017).
Molecular Interaction Studies
Studies on various isophthalic acid derivatives, including 5-Methoxyisophthalic acid, have provided insights into their competitive inhibition with enzymes like bovine liver glutamate dehydrogenase. Such studies are crucial for understanding molecular interactions and designing inhibitors (Boots et al., 1976).
Luminescent Properties in Lanthanide-Based Coordination Polymers
Research on lanthanide-based coordination polymers using 5-Methoxyisophthalate as a ligand has shown promising results in terms of high brightness and color modulation. These properties can be exploited in developing new materials for optical and electronic devices (Badiane et al., 2017).
Safety And Hazards
properties
IUPAC Name |
5-methoxybenzene-1,3-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O5/c1-14-7-3-5(8(10)11)2-6(4-7)9(12)13/h2-4H,1H3,(H,10,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POSMIIJADZKUPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30316348 | |
Record name | 5-Methoxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxyisophthalic acid | |
CAS RN |
46331-50-4 | |
Record name | 46331-50-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=302547 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxyisophthalic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30316348 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Methoxyisophthalic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.